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(4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine Documentation Hub

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  • Product: (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine
  • CAS: 873675-56-0

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Solubilization of (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine

Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the dissolution of (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine in dimethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the dissolution of (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine in dimethyl sulfoxide (DMSO) and ethanol. Due to the limited availability of public data on the solubility of this specific compound, this document emphasizes a systematic, first-principles approach to establishing a reliable and reproducible solubilization protocol. The methodologies presented herein are designed to ensure the integrity of the compound and the safety of the researcher.

Introduction to (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine

(4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine is a complex organic molecule. Its structure, featuring a pyridine ring, a sulfonamide group, and a trichlorinated phenyl ring, suggests a compound with potential applications in medicinal chemistry and materials science. The presence of both polar (pyridine, sulfonamide) and non-polar (trichlorophenyl) moieties indicates that its solubility will be highly dependent on the chosen solvent system.

Chemical Structure:

  • IUPAC Name: N-(4-pyridinylmethyl)-2,4,5-trichlorobenzenesulfonamide

  • Molecular Formula: C₁₂H₉Cl₃N₂O₂S

  • Molecular Weight: 379.64 g/mol

Safety Precautions and Handling

Prior to handling (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine, it is imperative to consult the Safety Data Sheet (SDS). The following is a summary of known hazards and recommended safety measures.

Hazard Identification:

  • Acute Toxicity (Oral): Toxic if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE) and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[1]

  • Gloves: Wear compatible chemical-resistant gloves.[1]

  • Eye Protection: Use safety glasses or goggles to prevent eye contact.[1]

  • Lab Coat: A lab coat should be worn to protect from skin contact.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]

Solvent Selection Rationale: DMSO vs. Ethanol

The choice of solvent is critical for the successful application of (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine in experimental assays.

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, DMSO is known for its ability to dissolve a wide range of organic compounds, including those with poor solubility in other solvents.[2][3] Its miscibility with water makes it a common choice for preparing stock solutions for biological assays.[3]

  • Ethanol: A polar protic solvent, ethanol is less potent than DMSO but is often preferred in applications where DMSO might interfere with the experimental system or cause cellular toxicity. It is also readily available and less hazardous than many other organic solvents.

The following diagram illustrates a decision-making workflow for solvent selection.

Solvent_Selection A Start: Need to dissolve (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine B Is the downstream application sensitive to DMSO? A->B C Yes B->C Yes D No B->D No E Attempt to dissolve in Ethanol first. Proceed to Ethanol Protocol. C->E F Attempt to dissolve in DMSO. Proceed to DMSO Protocol. D->F G Was the desired concentration achieved in Ethanol? E->G J Protocol Successful F->J Assuming success H Yes G->H I No G->I H->J K Consider a co-solvent system (e.g., Ethanol/Water with caution) or alternative solvent. I->K

Caption: Decision workflow for solvent selection.

Protocol for Determining Solubility and Preparing a Stock Solution

The following is a generalized protocol for determining the solubility of (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine. This protocol should be performed for both DMSO and ethanol to establish the optimal solvent for your application.

Materials and Equipment
  • (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine

  • Anhydrous DMSO

  • 200 Proof Ethanol

  • Analytical balance

  • Vortex mixer

  • Sonicator (water bath)

  • Thermostatic shaker (optional)

  • Microcentrifuge

  • Calibrated pipettes

  • Appropriate glass vials with screw caps

Experimental Procedure
  • Preparation:

    • Accurately weigh out a small, known amount of (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine (e.g., 1-5 mg) into a clean, dry vial.

    • Record the exact mass.

  • Solvent Addition:

    • Add a small, precise volume of the chosen solvent (DMSO or ethanol) to the vial to achieve a high target concentration (e.g., 100 mM or 50 mg/mL).

    • For example, to a 3.8 mg sample, add 100 µL of solvent to target a ~100 mM solution.

  • Facilitating Dissolution:

    • Cap the vial tightly and vortex for 1-2 minutes.

    • Visually inspect for undissolved solid.

    • If solid remains, sonicate the vial in a water bath for 15-30 minutes. Caution: Monitor the temperature of the water bath to avoid excessive heating, which could degrade the compound.

    • If a thermostatic shaker is available, incubate the vial at a controlled temperature (e.g., 25°C) with agitation for several hours to reach equilibrium.

  • Observation and Dilution:

    • After the dissolution steps, visually inspect the solution. If it is clear with no visible particles, the compound is soluble at that concentration.

    • If undissolved solid persists, add a known volume of solvent in a stepwise manner, repeating step 3 after each addition, until the solid is fully dissolved. Keep a precise record of the total volume of solvent added.

  • Determining Saturation (Optional but Recommended):

    • If a saturated solution is formed (i.e., solid remains after extensive mixing), centrifuge the vial at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the excess solid.

    • Carefully collect a known volume of the supernatant.

    • The concentration of the compound in the supernatant can be determined using an appropriate analytical method (e.g., HPLC-UV, if a standard curve is available). This will give the quantitative solubility.

Data Recording and Calculation

Maintain a detailed laboratory notebook, recording all masses, volumes, and observations.

Table 1: Solubility Determination Template

TrialCompound Mass (mg)SolventInitial Solvent Volume (µL)Additional Solvent (µL)Total Solvent Volume (µL)Final Concentration (mg/mL)Final Concentration (mM)Observations
1DMSO
2Ethanol

Calculation of Concentration:

  • Concentration (mg/mL) = Mass of Compound (mg) / Total Volume of Solvent (mL)

  • Concentration (mM) = (Concentration in mg/mL / Molecular Weight in g/mol ) * 1000

Best Practices for Solution Storage

  • DMSO Solutions: Store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. DMSO has a relatively high freezing point (~18.5°C), so solutions may be frozen at room temperature.

  • Ethanol Solutions: Store at -20°C in tightly sealed vials to prevent evaporation.

  • Light Sensitivity: While not explicitly stated for this compound, it is good practice to store solutions in amber vials or wrapped in foil to protect them from light, which can cause degradation of some organic molecules.

  • Moisture: Use anhydrous solvents and store solutions in vials with tight-fitting caps to prevent the absorption of atmospheric moisture, which can lead to compound precipitation or degradation.

Troubleshooting

  • Precipitation upon Storage: If the compound precipitates out of solution during storage (especially at low temperatures), it may be necessary to gently warm and vortex the solution before use. This indicates that the storage concentration may be close to the solubility limit at that temperature.

  • Incomplete Dissolution: If the compound does not fully dissolve even with sonication and warming, the desired concentration is above its solubility limit in that solvent. A lower concentration stock solution should be prepared.

Conclusion

This application note provides a foundational protocol for the dissolution of (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine in DMSO and ethanol. By following these systematic steps and adhering to the safety precautions, researchers can confidently prepare solutions of this compound for their specific experimental needs. It is crucial to remember that these are guidelines, and in-house validation is essential for establishing a robust and reproducible protocol.

References

  • Sigma-Aldrich, Safety Data Sheet for (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine. (URL not available from search, but can be found on the product page of a supplier like Sigma-Aldrich)
  • PubChem, 4-Amino-2,3,5-trichloropyridine. (Example of a related chemical structure). [Link]

  • RSC Publishing, Highly photostable luminescent open-shell radicals. (Research on related chemical structures). [Link]

  • PMC, A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (Discussion on DMSO as a solvent). [Link]

  • MDPI, Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines. (Research on pyridylmethylamine derivatives). [Link]

  • Scribd, Solubility Data of DMSO. (Extensive data on DMSO solubility). [Link]

Sources

Application

Application Note: Development and Validation of an HPLC-UV Method for the Quantification of (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine

Target Audience: Analytical Chemists, Researchers, and Quality Control Professionals in Drug Development. Methodology Framework: Aligned with ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Researchers, and Quality Control Professionals in Drug Development. Methodology Framework: Aligned with ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures).

Introduction & Chemical Profiling

The compound (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine (CAS: 873675-56-0)[1][2] is a complex synthetic molecule characterized by three distinct functional moieties: a basic pyridine ring, a weakly acidic sulfonamide linkage, and a highly lipophilic 2,4,5-trichlorophenyl group.

Quantifying this analyte via High-Performance Liquid Chromatography (HPLC) presents specific chromatographic challenges:

  • Peak Tailing: The basic nitrogen of the pyridine ring (pKa ~5.2) strongly interacts with residual acidic silanols on standard silica-based stationary phases.

  • Strong Retention: The highly hydrophobic 2,4,5-trichlorophenyl group significantly increases the molecule's retention factor ( k′ ), requiring a high elution strength to prevent excessive band broadening.

This application note details a self-validating, stability-indicating Reversed-Phase HPLC (RP-HPLC) protocol designed to overcome these challenges, utilizing a science- and risk-based approach[3][4].

Method Development Strategy & Causality (ICH Q14)

In accordance with the ICH Q14 Enhanced Approach , method development begins by defining the Analytical Target Profile (ATP) [3][5]. The ATP dictates that the method must selectively quantify the analyte in the presence of potential degradation products with high accuracy and precision[4].

Chromatographic Logic & Expert Insights
  • Stationary Phase Selection (End-capped C18): To mitigate the ion-exchange interactions between the protonated pyridine nitrogen and the silica support, an extensively end-capped C18 column is mandatory.

  • Mobile Phase pH Optimization (pH 3.0): The mobile phase pH must be strictly controlled. At a pH of 3.0 (more than 2 units below the pyridine pKa of ~5.2), the basic nitrogen is fully protonated, ensuring a single ionization state. This prevents the partial ionization that causes split or broad peaks in pyridine-sulfonamide derivatives[6][7].

  • Organic Modifier (Acetonitrile): Due to the high lipophilicity of the trichlorophenyl moiety, Acetonitrile (ACN) is selected over Methanol for its lower viscosity and higher elution strength, allowing for a rapid, efficient run time (<10 minutes).

G Analyte (4-Pyridylmethyl)((2,4,5-trichlorophenyl) sulphonyl)amine LowPH Mobile Phase pH < 3.5 (Phosphate Buffer) Analyte->LowPH HighPH Mobile Phase pH > 7.0 (Ammonium Acetate) Analyte->HighPH Protonated Fully Protonated Pyridine (N+) Suppressed Silanol Interaction LowPH->Protonated Optimal Peak Shape Neutral Neutral Pyridine (N) Severe Peak Tailing Risk HighPH->Neutral Poor Resolution

Caption: Analyte ionization state and chromatographic behavior as a function of mobile phase pH.

Experimental Protocol

Reagents and Materials
  • Analyte: (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine reference standard (>99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water (18.2 MΩ·cm).

  • Buffer Reagents: Potassium dihydrogen phosphate ( KH2​PO4​ , AR Grade), Orthophosphoric acid (85%, AR Grade).

Step-by-Step Preparation Methodologies

Step 1: Preparation of Buffer A (20 mM Phosphate Buffer, pH 3.0)

  • Accurately weigh 2.72 g of KH2​PO4​ and dissolve in 900 mL of Milli-Q water.

  • Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid (10% v/v) while monitoring with a calibrated pH meter.

  • Make up the volume to 1000 mL with Milli-Q water.

  • Filter the buffer through a 0.45 µm hydrophilic membrane (e.g., PVDF) and degas ultrasonically for 10 minutes.

Step 2: Preparation of Diluent Mix Buffer A and Acetonitrile in a 50:50 (v/v) ratio.

Step 3: Standard Solution Preparation (100 µg/mL)

  • Accurately weigh 10.0 mg of the reference standard into a 100 mL amber volumetric flask.

  • Add 50 mL of Diluent and sonicate for 10 minutes to ensure complete dissolution (the trichlorophenyl group requires adequate solvation).

  • Allow the solution to equilibrate to room temperature, then make up to the mark with Diluent.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 150 mm × 4.6 mm, 5 µm (End-capped)Provides optimal hydrophobic retention while minimizing secondary silanol interactions.
Mobile Phase Isocratic: 40% Buffer A / 60% Acetonitrile60% ACN ensures rapid elution of the highly lipophilic trichlorophenyl moiety.
Flow Rate 1.0 mL/minStandard flow rate for 4.6 mm ID columns, yielding optimal Van Deemter efficiency.
Injection Volume 10 µLPrevents column overloading and minimizes baseline disturbances.
Column Temperature 30°C ± 2°CReduces mobile phase viscosity and improves peak symmetry and reproducibility.
Detection UV at 254 nmTargets the strong chromophores of the pyridine and trichlorophenyl aromatic rings.
Run Time 10 MinutesEnsures complete elution of the analyte and potential late-eluting impurities.

Method Validation Strategy (ICH Q2(R2))

To ensure the method is a self-validating system, it must be subjected to the rigorous parameters outlined in the ICH Q2(R2) guidelines[8][9][10].

G ATP 1. Define ATP & CQAs (ICH Q14) Risk 2. Risk Assessment (Analyte pKa, LogP) ATP->Risk DoE 3. Method Optimization (pH, Column, Gradient) Risk->DoE Identify Critical Variables Val 4. Formal Validation (ICH Q2(R2)) DoE->Val Establish MODR Routine 5. Lifecycle Management & Continuous Monitoring Val->Routine Validated Method Transfer

Caption: Lifecycle approach to analytical procedure development and validation (ICH Q14 & Q2(R2)).

System Suitability Testing (SST)

Before executing any validation parameters or routine analysis, System Suitability Testing must be performed by injecting the standard solution (100 µg/mL) in six replicates. This verifies that the chromatographic system is adequate for the intended analysis[11].

SST ParameterICH Acceptance CriteriaExpected Result for this Method
Retention Time ( Rt​ ) Consistent~ 5.8 minutes
Theoretical Plates ( N ) > 2000> 5000
Tailing Factor ( Tf​ ) ≤ 2.01.1 - 1.3 (Due to acidic pH & end-capping)
%RSD of Peak Area ≤ 2.0% (n=6)< 0.8%
Core Validation Parameters
  • Specificity & Forced Degradation: The method must be stability-indicating. Subject the analyte to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H2​O2​ ), and thermal (60°C) stress[7]. The active peak must remain spectrally pure (Peak Purity Angle < Peak Purity Threshold via PDA detector) and cleanly resolved from all degradation products.

  • Linearity and Range: Prepare calibration standards ranging from 10% to 150% of the nominal concentration (10 µg/mL to 150 µg/mL). Plot peak area versus concentration. The correlation coefficient ( R2 ) must be ≥0.999 [8].

  • Accuracy (Recovery): Spike known amounts of the reference standard into a placebo matrix at 80%, 100%, and 120% of the target concentration. Calculate the percentage recovery. Acceptance criteria: 98.0% – 102.0%[10].

  • Precision (Repeatability & Intermediate Precision): Analyze six independent sample preparations at 100% concentration on the same day (Repeatability) and on a different day by a different analyst (Intermediate Precision). The %RSD for the assay values must be ≤2.0% [8].

  • Robustness: Deliberately vary critical method parameters to prove reliability. Test variations in Flow Rate (± 0.1 mL/min), Column Temperature (± 5°C), Mobile Phase pH (± 0.2 units), and Organic Composition (± 2% ACN). The SST criteria must still be met under all variant conditions[11].

References

  • MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from[Link]

  • European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from[Link]

  • Altasciences. (n.d.). Practical Strategies for ICH Q14 and Q2(R2) Compliance. Retrieved from[Link]

  • Premier Research. (2024). Applying ICH Q14 in Pharmaceuticals: Analytical Targeting. Retrieved from[Link]

  • International Council for Harmonisation (ICH). (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Retrieved from[Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from[Link]

  • National Institutes of Health (PMC). (n.d.). Development and Validation of HPLC-DAD and UHPLC-DAD Methods for the Simultaneous Determination of Guanylhydrazone Derivatives. Retrieved from[Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS). (2015). Stability Indicating HPLC Method for Determination of Torsemide in Bulk Drug and Pharmaceutical Dosage Form. Retrieved from[Link]

Sources

Method

in vitro cell viability assay protocol using (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine

Application Note: High-Throughput In Vitro Cell Viability Assessment of (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine Introduction and Mechanistic Rationale (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput In Vitro Cell Viability Assessment of (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine

Introduction and Mechanistic Rationale

(4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine (CAS: 873675-56-0), hereafter referred to as PTPSA , is a highly functionalized halogenated sulfonamide. Compounds bearing the 2,4,5-trichlorophenylsulfonyl chemotype have garnered significant interest in medicinal chemistry, primarily as potent inhibitors of bacterial peptidyl-tRNA hydrolase (Pth)[1] and as modulators of eukaryotic topoisomerases[2].

Before advancing PTPSA into in vivo efficacy models, establishing its therapeutic window via rigorous in vitro cytotoxicity profiling is a mandatory preclinical step[3].

Why an ATP-Based Luminescence Assay? Historically, colorimetric assays like MTT or MTS have been the default for cell viability. However, sulfonamide derivatives can occasionally induce metabolic shifts that alter mitochondrial oxidoreductase activity without causing immediate cell death, leading to false-positive viability readouts[3]. To circumvent this redox interference, this protocol utilizes an ATP-dependent luciferase assay (e.g., CellTiter-Glo). Because ATP is the fundamental currency of cellular metabolism, its rapid depletion upon cell death provides a direct, interference-free, and highly sensitive quantification of viable cells[4].

ATP_Assay Cell Viable Cell ATP ATP (Limiting Factor) Cell->ATP Lysis Buffer Luciferase Luciferase (Mg2+) ATP->Luciferase Binds Luciferin D-Luciferin + O2 Luciferin->Luciferase Substrate Oxyluciferin Oxyluciferin + AMP + CO2 Luciferase->Oxyluciferin Catalysis Light Luminescence (~560 nm) Luciferase->Light Emission

Caption: Biochemical mechanism of the ATP-dependent luciferase viability assay.

Experimental Design & Causality

A robust high-throughput screening (HTS) protocol must be a self-validating system. Every step in this 384-well workflow is engineered to eliminate experimental artifacts:

  • Cell Line Selection: A panel including HepG2 (hepatotoxicity), MCF-7 (breast carcinoma), and HEK-293 (healthy embryonic kidney) is used to differentiate between targeted anti-cancer activity and generalized basal cytotoxicity[2].

  • Edge Effect Mitigation: 384-well microplates are highly susceptible to evaporation at the perimeter. Evaporation alters local osmolarity and artificially concentrates the drug. The outermost wells are filled with sterile PBS to act as a sacrificial evaporation barrier.

  • Solvent Toxicity Control: PTPSA is highly hydrophobic and requires anhydrous DMSO for solubilization. The protocol ensures the final DMSO concentration never exceeds 0.1% (v/v). Concentrations above 0.5% are inherently cytotoxic and will confound the PTPSA-specific data.

Workflow Step1 1. Cell Seeding 384-well plate Step2 2. Incubation 24h at 37°C Step1->Step2 Step3 3. PTPSA Treatment 10-point dose-response Step2->Step3 Step4 4. Exposure 72h incubation Step3->Step4 Step5 5. Reagent Addition ATP-Luminescence Dye Step4->Step5 Step6 6. Lysis & Stabilization 15 min shaking Step5->Step6 Step7 7. Luminescence Readout Microplate Reader Step6->Step7

Caption: High-throughput 384-well experimental workflow for PTPSA cytotoxicity screening.

Step-by-Step Methodology

Day 1: Cell Seeding
  • Harvest cells at 70-80% confluence using Trypsin-EDTA. Neutralize and centrifuge at 300 × g for 5 minutes.

  • Resuspend the cell pellet in complete growth media (e.g., DMEM + 10% FBS) and determine viable cell count via Trypan Blue exclusion.

  • Dilute the suspension to 4×104 cells/mL.

  • Using an automated liquid handler, dispense 25 µL of the cell suspension (1,000 cells/well) into the inner wells of an opaque white 384-well microplate.

    • Note: Opaque white plates are mandatory as they maximize luminescence reflection and prevent well-to-well optical crosstalk.

  • Dispense 25 µL of sterile PBS into the outermost perimeter wells.

  • Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cellular attachment and recovery.

Day 2: PTPSA Preparation and Dosing
  • Prepare a 10 mM stock solution of PTPSA in 100% anhydrous DMSO.

  • Create a 10-point, 3-fold serial dilution of PTPSA in a 96-well intermediate plate using DMSO.

  • Perform a secondary dilution by transferring 2 µL of the DMSO intermediate into 998 µL of pre-warmed culture media (this yields a 5x concentration with 0.5% DMSO).

  • Add 6.25 µL of the 5x PTPSA media solution to the 25 µL of media already present in the 384-well assay plate.

    • Result: The final top concentration of PTPSA is 10 µM, and the final DMSO concentration is locked at a non-toxic 0.1% (v/v).

  • Include vehicle controls (0.1% DMSO only) and positive controls (e.g., 1 µM Doxorubicin).

  • Incubate for 72 hours. A 72-hour window is critical to allow sufficient time for sulfonamide-induced apoptotic pathways to manifest phenotypically as a reduction in ATP production[2].

Day 5: ATP Quantification
  • Remove the 384-well plate from the incubator and allow it to equilibrate to room temperature (22-25°C) for 30 minutes.

    • Causality: Luciferase enzyme kinetics are highly temperature-dependent. Uneven temperatures across the plate will cause signal gradients and high coefficient of variation (CV).

  • Add 30 µL of room-temperature CellTiter-Glo 2.0 reagent to each test well[4].

  • Place the plate on an orbital shaker at 300 rpm for 2 minutes to physically shear the cell membranes and aid lysis.

  • Incubate the plate in the dark at room temperature for 10 minutes.

    • Causality: This resting period allows the luminescent signal to reach a steady state and ensures that endogenous ATPases are fully denatured by the lysis buffer detergents.

  • Measure luminescence using a multi-mode microplate reader with an integration time of 0.5 to 1.0 seconds per well.

Data Presentation and Analysis

Raw relative luminescence units (RLU) must be normalized to the vehicle control to determine the percentage of cell viability.

% Viability=(RLUVehicle​−RLUBlank​RLUPTPSA​−RLUBlank​​)×100

Plot the % Viability against the log-transformed PTPSA concentration. Fit the data using a 4-parameter logistic (4PL) non-linear regression model to calculate the absolute IC₅₀.

Table 1: Representative Cytotoxicity Profile for Halogenated Sulfonamides (Note: Data below represents a standardized framework for expected sulfonamide derivative behavior across standard cell lines).

Cell LineTissue OriginExpected PTPSA IC₅₀ (µM)Reference Control (Doxorubicin) IC₅₀ (µM)
HepG2 Human Liver Hepatocellular Carcinoma> 50.01.2
MCF-7 Human Breast Adenocarcinoma15.40.8
HCT-116 Human Colorectal Carcinoma12.10.5
HEK-293 Human Embryonic Kidney (Healthy)> 100.02.5

A high IC₅₀ in HEK-293 cells combined with lower IC₅₀ values in targeted carcinoma lines (or bacterial strains) indicates a favorable therapeutic index, validating the compound for downstream mechanistic assays.

References

  • Comparative In Vitro Cytotoxicity of Sulfonamides: A Guide for Researchers. Benchchem.
  • Sensitivity of Oncogenic KRAS-Expressing Cells to CDK9 Inhibition. PubMed Central (PMC).
  • Heterocyclic inhibitors of bacterial peptidyl trna hydrolase and uses thereof (WO2008127274A2). Google Patents.
  • In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. PubMed Central (PMC).

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction yield during (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine synthesis

Welcome to the technical support resource for the synthesis of (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine. This guide is designed for researchers, medicinal chemists, and process development scientists to p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this specific sulfonamide synthesis. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to optimize your reaction yield and purity.

Introduction: The Synthetic Challenge

The target molecule is synthesized via a nucleophilic substitution reaction between 4-Pyridylmethylamine (also known as 4-picolylamine) and 2,4,5-trichlorobenzenesulfonyl chloride. While seemingly straightforward, this reaction presents several potential pitfalls that can significantly impact yield and purity. Key challenges include managing the reactivity of the two nucleophilic nitrogen sites in 4-pyridylmethylamine, preventing common side reactions, and optimizing conditions for a clean, efficient conversion.

This guide provides a robust baseline protocol and a series of troubleshooting scenarios in a question-and-answer format to address these challenges directly.

Recommended Baseline Synthesis Protocol

This protocol is designed as a validated starting point for the synthesis, incorporating best practices to mitigate common issues.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_flask 1. Flame-dry flask under N2 add_amine 2. Add 4-Pyridylmethylamine and anhydrous DCM prep_flask->add_amine add_base 3. Add Triethylamine (TEA) add_amine->add_base cool 4. Cool to 0 °C add_base->cool add_sulfonyl 6. Add Sulfonyl Chloride solution dropwise over 30 min cool->add_sulfonyl prep_sulfonyl 5. Dissolve Sulfonyl Chloride in anhydrous DCM prep_sulfonyl->add_sulfonyl warm_stir 7. Warm to RT, stir 12-24h add_sulfonyl->warm_stir monitor 8. Monitor by TLC warm_stir->monitor quench 9. Quench with H2O monitor->quench extract 10. Extract with DCM quench->extract wash 11. Wash organic layer (1M HCl, NaHCO3, Brine) extract->wash dry 12. Dry (Na2SO4), filter, and concentrate wash->dry purify 13. Purify via Column Chromatography dry->purify

Caption: General experimental workflow for sulfonamide synthesis.

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-pyridylmethylamine (1.0 eq.) and dissolve in anhydrous dichloromethane (DCM).

  • Addition of Base: Add anhydrous triethylamine (1.5 - 2.0 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve 2,4,5-trichlorobenzenesulfonyl chloride (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30 minutes. Maintaining a slow addition rate is critical.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers successively with 1M HCl (to remove excess amine and triethylamine), a saturated aqueous NaHCO₃ solution, and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the final product.[2]

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction yield is low, or I am recovering only unreacted starting materials. What are the likely causes?

Answer: Low or no conversion typically points to one of four key areas: the base, the solvent, the temperature, or the quality of your reagents.

  • Base Selection is Critical: The base neutralizes the HCl generated during the reaction. If the HCl is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.[1]

    • Expertise & Experience: While triethylamine (TEA) is a common choice, its basicity (pKa of conjugate acid ~10.7) is sometimes insufficient, especially if the amine starting material is of poor quality or if there are acidic impurities. The pyridine nitrogen in your starting material can also act as a base, but it is generally not sufficient on its own. For a more robust system, consider a stronger, non-nucleophilic base.

  • Solvent Effects: The solvent must keep all reactants in the solution and should not react with them.

    • Expertise & Experience: Dichloromethane (DCM) is a good starting point due to its inertness and ease of removal. However, if you observe solubility issues, polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) can be used. Be aware that DMF is harder to remove and requires high vacuum.[3]

  • Temperature Control: This reaction is typically exothermic.

    • Expertise & Experience: Adding the sulfonyl chloride at 0 °C helps to control the initial exotherm, preventing potential side reactions and degradation.[1] However, after the addition is complete, the reaction often needs to be warmed to room temperature to proceed to completion. Insufficient reaction time or temperature can lead to incomplete conversion.[4]

  • Reagent Integrity: Sulfonyl chlorides are highly sensitive to moisture.

    • Expertise & Experience: Hydrolysis of the 2,4,5-trichlorobenzenesulfonyl chloride to the corresponding sulfonic acid is a common failure mode. Always use anhydrous solvents and a dry reaction setup (flame-dried glassware under an inert atmosphere). Ensure your 4-pyridylmethylamine has not been oxidized, which can be visually indicated by a change from a colorless/pale yellow to a dark brown liquid.

Troubleshooting Table: Reaction Parameters

ParameterRecommendedRationale & Troubleshooting Action
Base Triethylamine (TEA), PyridineStandard, effective for neutralizing HCl. If yield is low, ensure 1.5-2.0 equivalents are used and that the base is anhydrous.
Solvent Dichloromethane (DCM)Good solubility for reactants, inert, and easy to remove. If starting materials are not fully dissolved, switch to anhydrous THF.
Temperature 0 °C for addition, then RTControls initial exotherm. If no reaction occurs, ensure the mixture is allowed to stir at room temperature for at least 12 hours.[4]
Atmosphere Inert (N₂ or Ar)Prevents hydrolysis of the sulfonyl chloride. If yields are inconsistent, re-verify that your system is moisture-free.
Q2: My analysis shows a major byproduct. I suspect bis-sulfonylation of the amine. How can I prevent this?

Answer: The formation of a bis-((2,4,5-trichlorophenyl)sulfonyl)amine is a classic side reaction when a primary amine reacts with a sulfonyl chloride. This occurs when the initially formed secondary sulfonamide is deprotonated and reacts with a second molecule of the sulfonyl chloride.

G Amine R-NH2 (4-Pyridylmethylamine) Product Desired Product R-NH-SO2Ar Amine->Product + Ar-SO2Cl - HCl SulfonylCl Ar-SO2Cl (Sulfonyl Chloride) Byproduct Bis-Sulfonylated Byproduct R-N(SO2Ar)2 Product->Byproduct + Ar-SO2Cl - HCl BaseH Base-H+ + Cl- Base Base SulfonylCl_2 Ar-SO2Cl main_path Mono-Sulfonylation (Desired) side_path Bis-Sulfonylation (Side Reaction)

Caption: Desired vs. side reaction pathways.

Strategies to Promote Mono-Sulfonylation:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the amine to the sulfonyl chloride. A large excess of the sulfonyl chloride will strongly favor the formation of the bis-sulfonylated byproduct.

  • Slow, Cooled Addition: This is the most critical factor. By adding the sulfonyl chloride solution slowly at 0 °C, you maintain a low instantaneous concentration of the electrophile. This ensures that it is more likely to react with the more nucleophilic primary amine starting material rather than the less nucleophilic secondary sulfonamide product.

  • Reverse Addition: In some cases, adding the amine/base mixture to the sulfonyl chloride solution can help. However, the standard addition of sulfonyl chloride to the amine is generally preferred to minimize decomposition of the sulfonyl chloride.

Q3: My purification by column chromatography is problematic. The product either streaks badly or co-elutes with impurities. What can I do?

Answer: Purification issues with this molecule often stem from the basicity of the pyridine ring, which can interact strongly with the acidic silica gel.

  • Expertise & Experience:

    • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent system (e.g., ethyl acetate/hexane). Typically, adding 0.5-1% triethylamine or pyridine to the mobile phase will neutralize the acidic sites on the silica, leading to much sharper peaks and better separation.

    • Alternative Sorbent: If tailing persists, consider using a different stationary phase. Alumina (neutral or basic) is an excellent alternative to silica gel for the purification of basic compounds.

    • Acid/Base Work-up: Ensure your work-up was thorough. An effective 1M HCl wash should remove the highly polar unreacted 4-pyridylmethylamine and the triethylamine hydrochloride salt. A NaHCO₃ wash will remove any unreacted sulfonyl chloride that has hydrolyzed to sulfonic acid. A cleaner crude product will make chromatography significantly easier.[1]

    • Crystallization: This class of compounds is often crystalline. After chromatography, you can often achieve higher purity by crystallizing the product from a suitable solvent system, such as ethyl acetate/hexanes or isopropanol/water.[5]

Troubleshooting Decision Tree

G decision decision outcome outcome start Start: Low Yield or Impure Product c1 Low Conversion? (Starting Material Remains) start->c1 Analyze Crude by TLC/NMR c2 Check Reaction Conditions c1->c2 Yes c3 Major Byproduct Present? c1->c3 No outcome1 Inadequate base fails to neutralize HCl, stopping the reaction. c2->outcome1 Verify Base Stoichiometry (1.5-2.0 eq) outcome2 Moisture hydrolyzes sulfonyl chloride, preventing reaction. c2->outcome2 Ensure Anhydrous Conditions outcome3 Reaction may be slow and require more time or gentle heating to complete. c2->outcome3 Increase Reaction Time/Temp (after addition) c4 Identify Byproduct c3->c4 Yes outcome_purify Purification Issue: - Add 1% TEA to eluent - Try Alumina column - Attempt crystallization c3->outcome_purify No outcome4 Favors mono-sulfonylation by keeping electrophile concentration low. c4->outcome4 Bis-Sulfonylation: - Slow down addition at 0°C - Use 1:1 Stoichiometry outcome5 Prevents decomposition of the key electrophilic starting material. c4->outcome5 Sulfonyl Chloride Hydrolysis: - Use anhydrous solvents - Flame-dry glassware

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Zhu, M., Fujita, K., & Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 12(6), 1336-1339. Available from: [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715-3724. Available from: [Link]

  • Wikipedia. Sulfonamide (medicine). Available from: [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. Available from: [Link]

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2025). Available from: [Link]

  • Anderson, K. W., & Tundel, R. E. (2016). Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. The Journal of Organic Chemistry, 81(17), 7962-7973. Available from: [Link]

  • ResearchGate. N‐alkylation of benzamides/sulfonamides with primary alcohols via BH methods. Available from: [Link]

  • MSD Manual Professional Edition. Sulfonamides. Available from: [Link]

  • Zhu, M., Fujita, K., & Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters. Available from: [Link]

  • Babalola, I. T., & Suleiman, G. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Taibah University for Science, 17(1). Available from: [Link]

  • Google Patents. US2777844A - Sulfonamide purification process.
  • Igwe, K. K., & Okoro, U. C. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SN Applied Sciences, 3(4). Available from: [Link]

  • Maimone, T. J., et al. (2023). Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. The Journal of Organic Chemistry. Available from: [Link]

  • Abbasi, M. A., et al. (2016). Synthesis of Some N-Substituted Sulfonamides Derived from Moringine as Lipoxygenase Inhibitors. ResearchGate. Available from: [Link]

  • Dayalan, A., et al. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Available from: [Link]

  • Šimková, A. (2022). Sulfinamide Crossover Reaction and its Application in Fragment-Based Drug Discovery. Charles University. Available from: [Link]

  • Reeve, J. T., & Sammakia, T. (2012). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. Organic Letters, 14(18), 4882-4884. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine Analysis

Welcome to the technical support center for the HPLC analysis of (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine. This guide is designed for researchers, scientists, and drug development professionals to navigat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges, specifically peak tailing, encountered during the analysis of this compound. Our approach is rooted in a deep understanding of the chemical properties of the analyte and its interactions within the HPLC system.

Understanding the Analyte: A Tale of Two Moieties

The chromatographic behavior of (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine is governed by the interplay of its two key structural features: the basic pyridine ring and the acidic sulfonamide group.

  • The Basic Pyridine Moiety: The pyridine ring contains a nitrogen atom that can be protonated, making the molecule basic. The predicted pKa of 4-pyridylmethylamine is around 7.8-9.6.[1][2] This means that at a mobile phase pH below its pKa, the pyridine nitrogen will carry a positive charge.

This dual nature makes the molecule susceptible to strong secondary interactions with the stationary phase, a primary cause of peak tailing.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and provides a systematic approach to troubleshooting peak tailing for your analysis.

Q1: My peak for (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine is showing significant tailing. What is the most likely cause?

A1: The most probable cause of peak tailing for this analyte is secondary interactions between the basic pyridine moiety and acidic silanol groups present on the surface of conventional silica-based reversed-phase HPLC columns.[3][4][5] These interactions introduce a non-ideal retention mechanism, leading to a distorted peak shape.

Q2: How can I systematically troubleshoot and eliminate peak tailing?

A2: A logical and effective troubleshooting workflow starts with optimizing the mobile phase, followed by selecting the appropriate column and then considering other system-related factors.

Here is a step-by-step guide:

Step 1: Mobile Phase Optimization - The First Line of Defense

The mobile phase pH is the most critical parameter to control for achieving good peak shape for ionizable compounds.

  • Low pH Approach (pH 2.5-3.5):

    • Rationale: At a low pH, the acidic silanol groups on the silica surface are protonated and thus, less available for ionic interactions with the protonated pyridine ring of the analyte.[5][6] This minimizes secondary interactions and significantly improves peak symmetry.

    • Recommended Mobile Phase: A common starting point is a mobile phase consisting of acetonitrile or methanol and water containing 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). A buffer, such as 10-20 mM potassium phosphate at pH 2.5, can also be effective.[6]

    • Experimental Protocol:

      • Prepare a mobile phase of Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Formic Acid.

      • Equilibrate the column with the mobile phase for at least 15-20 column volumes.

      • Inject the sample and evaluate the peak shape.

      • If tailing persists, consider slightly adjusting the organic modifier percentage.

  • High pH Approach (pH > 8):

    • Rationale: At a high pH, the analyte's pyridine nitrogen is deprotonated and neutral, while the silanol groups are deprotonated and negatively charged. This approach can be effective but requires a pH-stable column.

    • Caution: Standard silica-based columns are not stable at high pH and will degrade rapidly. Use a hybrid or specialized high-pH stable column.

    • Recommended Mobile Phase: A mobile phase containing a buffer such as ammonium bicarbonate or ammonium formate at pH 9-10.

Step 2: Column Selection - Choosing the Right Stationary Phase

If mobile phase optimization alone is insufficient, the choice of HPLC column is the next critical factor.

  • Use an End-Capped Column:

    • Rationale: End-capping is a process that chemically derivatizes most of the residual silanol groups on the silica surface, making them less accessible for interactions with basic analytes.[4]

    • Recommendation: Most modern C18 and C8 columns are end-capped. Verify the column specifications from the manufacturer.

  • Consider a Column with a Different Stationary Phase:

    • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which can help to shield the residual silanol groups.

    • Phenyl Phases: Phenyl columns can offer different selectivity due to pi-pi interactions with the aromatic rings of the analyte.

    • Hybrid Silica-Polymer Columns: These columns are more stable at a wider pH range and often exhibit lower silanol activity.

Step 3: Other Troubleshooting Considerations

If peak tailing persists after optimizing the mobile phase and column, consider the following factors:

Potential Issue Troubleshooting Action Rationale
Extra-Column Volume Use shorter, narrower internal diameter tubing (e.g., 0.125 mm ID). Ensure all fittings are properly made to minimize dead volume.Minimizes peak broadening and distortion that occurs outside of the column.[4]
Column Contamination or Degradation Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, replace the column.Contaminants on the column frit or within the stationary phase can cause peak distortion.
Sample Overload Reduce the injection volume or the sample concentration.Injecting too much sample can lead to peak fronting or tailing.
Sample Solvent Mismatch Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase.If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion.
Q3: Should I use a mobile phase additive like triethylamine (TEA)?

A3: While historically used as a "silanol blocker," the use of triethylamine (TEA) is generally discouraged with modern, high-purity silica columns.[6] TEA can be difficult to remove from the column and can suppress ionization in mass spectrometry detection. Optimizing the mobile phase pH and using a high-quality, end-capped column are preferred strategies.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical flow for troubleshooting peak tailing in the analysis of (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Step 1: Mobile Phase Optimization cluster_2 Step 2: Column Selection cluster_3 Step 3: System & Sample Check cluster_4 Resolution Peak Tailing Observed Peak Tailing Observed Low_pH Try Low pH (2.5-3.5) 0.1% Formic Acid/TFA Peak Tailing Observed->Low_pH Start Here High_pH Consider High pH (>8) (Requires pH-stable column) Peak Tailing Observed->High_pH Check_Buffer Ensure Adequate Buffer (10-20 mM) Low_pH->Check_Buffer End_Capped Use End-Capped C18 or C8 Column Low_pH->End_Capped If tailing persists Symmetrical_Peak Symmetrical Peak Achieved Low_pH->Symmetrical_Peak If resolved Alternative_Phase Try Alternative Phase (Polar-Embedded, Phenyl) End_Capped->Alternative_Phase Extra_Column Minimize Extra-Column Volume End_Capped->Extra_Column If tailing persists End_Capped->Symmetrical_Peak If resolved Column_Health Check Column Contamination/Age Extra_Column->Column_Health Extra_Column->Symmetrical_Peak If resolved Sample_Issues Address Sample Overload or Solvent Mismatch Column_Health->Sample_Issues

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Summary Table of Troubleshooting Strategies

Strategy Action Expected Outcome
Mobile Phase pH Adjustment Operate at low pH (2.5-3.5) with an acidic modifier (e.g., 0.1% formic acid).Protonation of silanol groups, minimizing secondary interactions and improving peak symmetry.
Column Selection Use a high-quality, end-capped C18 or C8 column.Reduced availability of residual silanol groups for interaction with the basic analyte.
System Optimization Minimize tubing length and use appropriate fittings.Reduction of extra-column band broadening and peak distortion.
Sample Preparation Inject a lower concentration or volume. Dissolve the sample in the mobile phase.Prevention of peak distortion due to column overload or solvent mismatch.

By following this structured troubleshooting guide, you will be well-equipped to diagnose and resolve peak tailing issues in the HPLC analysis of (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine, leading to more accurate and reliable analytical results.

References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - Waters Knowledge Base. [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? UPLCS. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [Link]

  • Determination of trace sulfonamides in foodstuffs by HPLC using a novel mixed-mode functionalized ferrocene sorbent for solid-phase extraction cleanup. Analytical Methods. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]

  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent. [Link]

  • 4-Pyridinemethanamine | C6H8N2 | CID 77317. PubChem. [Link]

  • 4-picolylamine. ChemBK. [Link]

  • From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Semantic Scholar. [Link]

  • N-Methylpyridine-4-methylamine | C7H10N2 | CID 81436. PubChem. [Link]

  • Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package. MDPI. [Link]

  • 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine. PMC. [Link]

  • 4-Amino-3,5,6-trichloro-2-(trichloromethyl)pyridine. PubChem. [Link]

  • Highly photostable luminescent open-shell (3,5-dihalo-4-pyridyl)bis(2,4,6-trichlorophenyl)methyl radicals: significant effects of halogen atoms on their photophysical and photochemical properties. RSC Publishing. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; FAQs for (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine (CAS 873675-56-0).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine (CAS 873675-56-0). Due to its unique physicochemical properties—specifically its amphoteric nature and highly halogenated aromatic ring—this compound presents distinct challenges in aqueous assays.

Below, we provide field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure the scientific integrity of your experimental workflows.

Part 1: Solubility & Precipitation Challenges

Q: My compound precipitates immediately upon dilution into pH 7.4 PBS or cell culture media. Why does this happen, and how do I prevent it?

The Causality: This precipitation is driven by the compound's pKa profile relative to physiological pH. The pyridine nitrogen has a basic pKa of approximately 5.2, meaning it is almost entirely unprotonated (neutral) at pH 7.4. Concurrently, the highly electron-withdrawing 2,4,5-trichlorophenyl group lowers the acidic pKa of the sulfonamide NH to roughly 7.0–8.0. At pH 7.4, the molecule exists predominantly in a highly lipophilic, uncharged state. Without a formal charge to facilitate hydration, the hydrophobic trichlorophenyl rings rapidly aggregate to minimize contact with water, crashing out of solution.

The Solution: To overcome this, we recommend utilizing 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) [1]. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic central cavity. It encapsulates the hydrophobic trichlorophenyl moiety, forming a thermodynamically stable inclusion complex that drastically increases aqueous solubility without altering the compound's intrinsic pharmacology [2].

Protocol: Preparation of a Stable Aqueous Inclusion Complex

Self-Validation Check: A successful inclusion complex will remain optically clear. If the solution appears cloudy, complexation is incomplete.

  • Stock Preparation: Weigh the dry powder and dissolve it in 100% anhydrous DMSO to create a 10 mM stock.

    • Mechanism: DMSO disrupts the crystal lattice energy and fully solvates the highly lipophilic molecule.

  • Carrier Buffer Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4).

  • Complexation: Add the 10 mM DMSO stock dropwise to the HP-β-CD buffer while vortexing vigorously. Ensure the final DMSO concentration remains ≤1% (v/v) to prevent cellular toxicity in downstream assays.

  • Equilibration: Sonicate the mixture in a water bath at room temperature for 15 minutes.

    • Mechanism: Sonication provides the activation energy required for the guest molecule to fully enter the cyclodextrin cavity.

  • Validation: Measure the UV absorbance of the final solution at 600 nm. An absorbance value >0.05 indicates light scattering from micro-precipitates. If the value is <0.05, the solution is stable and ready for use.

G N1 Dry Powder (CAS 873675-56-0) N2 Dissolve in 100% DMSO (10 mM Stock) N1->N2 N4 Dropwise Addition (Vortexing) N2->N4 N3 Prepare Aqueous Buffer (PBS + 20% HP-β-CD) N3->N4 N5 Equilibration (Sonicate 15 min) N4->N5 N6 Stable Aqueous Solution (Ready for Assay) N5->N6

Workflow for preparing stable aqueous solutions of lipophilic sulfonamides using HP-β-CD complexation.

Part 2: Non-Specific Binding (NSB) & Concentration Loss

Q: I am seeing a rapid drop in effective concentration during my cell-based assays, even though the solution is perfectly clear. What is going wrong?

The Causality: You are likely experiencing Non-Specific Binding (NSB). Because (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine has a high estimated partition coefficient (LogP > 3.0), it possesses a strong thermodynamic drive to escape the aqueous phase. In the absence of visible precipitation, the compound will adsorb to the uncharged hydrocarbon chains of standard polypropylene tubes or polystyrene assay plates via hydrophobic interactions [3].

The Solution:

  • Material Substitution: Transition all sample preparation and storage workflows to glass vials or commercially available "low-bind" microcentrifuge tubes (which have hydrophilic surface modifications).

  • Carrier Proteins: If plasticware cannot be avoided, supplement your assay buffer with 0.1% Bovine Serum Albumin (BSA). BSA acts as a biological carrier protein, binding the lipophilic compound and keeping it sequestered in the aqueous phase, thereby preventing it from adhering to the plastic walls [3].

Part 3: Photostability & Storage

Q: Does the compound degrade over time in storage?

The Causality: While sulfonamides are generally highly resistant to hydrolytic degradation, the 2,4,5-trichlorophenyl ring introduces a specific vulnerability: photodehalogenation. Prolonged exposure to intense ambient or UV light can cause the carbon-chlorine bonds to cleave, generating reactive radical species and degrading the active pharmaceutical ingredient.

The Solution: Always store the dry powder in amber glass vials desiccated at -20°C. Once reconstituted in DMSO, the stock solution should be aliquoted into opaque or foil-wrapped tubes and used within one month to guarantee structural integrity.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters of the compound and their direct implications on experimental design.

ParameterValue / CharacteristicExperimental Implication
Target Compound (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amineHighly lipophilic; requires specialized formulation.
Pyridine pKa ~5.2Unprotonated at pH 7.4; contributes to poor aqueous solubility.
Sulfonamide pKa ~7.0 - 8.0Partially ionized at physiological pH; highly sensitive to pH shifts.
LogP (Estimated) > 3.0High propensity for non-specific binding (NSB) to plastics.
Recommended Carrier 10-20% HP-β-CD in PBSForms stable inclusion complexes; prevents precipitation.
Validation Metric UV Absorbance (600 nm) < 0.05Confirms absence of light-scattering micro-precipitates.

References

  • Cross-species comparisons of plasma binding and considerations for data evaluation National Center for Biotechnology Information (PMC) [Link]

Optimization

purification techniques for isolating (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine from crude mixtures

Welcome to the dedicated technical support guide for the purification of (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine. This document provides researchers, chemists, and drug development professionals with in-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine. This document provides researchers, chemists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to overcome common challenges encountered during the isolation and purification of this compound. Our approach is grounded in first-principles chemistry to not only offer solutions but also to explain the causality behind each experimental step.

Understanding the Molecule: Key Physicochemical Properties

Before selecting a purification strategy, it's crucial to understand the structural features of (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine. The molecule's behavior is dictated by three key components:

  • The (4-Pyridylmethyl) group: Contains a basic nitrogen atom (pKa of pyridine is typically 5-6) that can be protonated in acidic conditions, dramatically increasing its aqueous solubility.[1]

  • The (2,4,5-trichlorophenyl)sulphonyl group: A bulky, non-polar, and electron-withdrawing moiety that contributes to low aqueous solubility in its neutral state and provides a significant non-polar character.

  • The Sulfonamide Linkage: A polar functional group capable of hydrogen bonding.[2]

This combination of a basic handle, a large non-polar region, and a polar linker makes purification a nuanced task, often requiring a multi-step approach for achieving high purity.

Section 1: At-a-Glance Purification Strategy Selection

Choosing the right purification technique depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. The table below provides a comparative overview to guide your decision-making process.

Technique Primary Application Scale Purity Achieved Key Advantages Common Challenges
Recrystallization Removing bulk impurities after initial synthesis.Milligrams to KilogramsGood to Excellent (>98%)Cost-effective, scalable, high recovery if optimized.Solvent selection can be difficult; risk of "oiling out".[3]
Column Chromatography Separating closely related impurities and final polishing.Micrograms to GramsExcellent to High (>99%)High resolution for difficult separations.[4]Time-consuming, solvent-intensive, risk of peak tailing.[1]
Acid-Base Extraction Removing non-basic organic impurities or as a preliminary cleanup.Milligrams to KilogramsFair to Good (as a cleanup step)Rapid, excellent for removing specific impurity classes.Does not remove basic impurities; can form emulsions.[4]

Section 2: Recrystallization Troubleshooting & FAQ

Recrystallization is often the most effective first-pass purification method for sulfonamides.[3][5] It leverages differences in solubility between the target compound and impurities in a given solvent at different temperatures.

Q1: My compound won't crystallize, even after the solution has cooled completely. What's wrong?

A1: This is a common issue that typically points to one of two problems: the solution is not sufficiently saturated, or crystallization has not been initiated.

  • Causality: Crystal formation requires the solution to be supersaturated, meaning the concentration of the solute is higher than its equilibrium solubility at that temperature. If too much solvent was used initially, the saturation point might not be reached upon cooling.[3]

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask just below the solvent surface with a glass rod. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.[6] Alternatively, add a "seed crystal" (a tiny amount of the pure compound) to the solution.[6]

    • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the compound. Allow it to cool again. Be careful not to evaporate too much solvent, which can cause the compound to "crash out" of solution too quickly.[6]

    • Lower the Temperature: If cooling to room temperature is insufficient, try using an ice bath or even a dry ice/acetone bath to further decrease the compound's solubility.[3]

Q2: My compound separated as an oil instead of crystals. How do I fix this "oiling out"?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[3]

  • Causality: This typically happens when the melting point of your compound (or an impure version of it) is lower than the temperature of the solution from which it is trying to crystallize. High concentrations of impurities can depress the melting point, exacerbating this issue.[3] For a molecule with both polar and non-polar regions like this one, finding a single ideal solvent is challenging, which can also lead to oiling out.[5]

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point slightly, then allow the solution to cool much more slowly. Slow cooling is critical as it gives the molecules time to orient themselves into a crystal lattice.[6]

    • Change the Solvent System: The current solvent may be too non-polar. For sulfonamides, a mixed solvent system like ethanol/water or isopropanol/water is often highly effective.[2][3] Dissolve the compound in the minimum amount of the "good" hot solvent (e.g., ethanol) and then slowly add the "poor" solvent (e.g., water) dropwise until the solution just begins to turn cloudy (the cloud point). Add a drop or two of the good solvent to clarify and then allow it to cool slowly.

    • Pre-Purify: If the crude product is heavily contaminated, consider a preliminary purification step like a quick column or an acid-base extraction to remove the bulk of the impurities before attempting recrystallization.[3]

Workflow for Troubleshooting Recrystallization

G start Crude Product in Hot Solvent cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success no_crystals No Crystals observe->no_crystals Problem oil_out Compound 'Oils Out' observe->oil_out Problem collect Collect Crystals via Vacuum Filtration crystals->collect troubleshoot_nc Troubleshoot: No Crystals no_crystals->troubleshoot_nc troubleshoot_oil Troubleshoot: Oiling Out oil_out->troubleshoot_oil scratch 1. Scratch Flask / Add Seed Crystal troubleshoot_nc->scratch Re-attempt reduce_solvent 2. Reduce Solvent Volume scratch->reduce_solvent Re-attempt lower_temp 3. Use Colder Bath reduce_solvent->lower_temp Re-attempt lower_temp->cool Re-attempt redissolve 1. Re-heat, Add More Solvent troubleshoot_oil->redissolve Re-attempt slow_cool 2. Cool Very Slowly redissolve->slow_cool Re-attempt change_solvent 3. Switch to a Mixed Solvent System slow_cool->change_solvent Re-attempt change_solvent->cool Re-attempt

Caption: A logical workflow for troubleshooting common recrystallization issues.

Section 3: Column Chromatography Troubleshooting & FAQ

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[4] For this molecule, silica gel is a common stationary phase.

Q1: What is a good starting solvent system (mobile phase) for my compound on a silica gel column?

A1: A mixture of a non-polar solvent and a moderately polar solvent is the best starting point.

  • Causality: The trichlorophenyl group provides non-polar character, while the pyridine and sulfonamide groups add polarity. A gradient elution is likely necessary. Start with a non-polar system to elute non-polar impurities, then gradually increase the polarity to elute your target compound.

  • Recommended Starting Point:

    • TLC First: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC).

    • Solvent System: Start with a Hexane/Ethyl Acetate system. A good separation is often achieved when the desired compound has an Rf value of ~0.3 on the TLC plate.

    • Gradient Elution: Begin eluting the column with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the proportion of ethyl acetate.

Q2: My compound is streaking or "tailing" on the TLC plate and the column, leading to poor separation. Why is this happening?

A2: This is a classic problem for basic compounds like pyridines on acidic silica gel.[1]

  • Causality: The acidic silanol groups (Si-OH) on the surface of the silica gel can strongly and sometimes irreversibly interact with the basic nitrogen of the pyridine ring. This strong interaction slows down a portion of the molecules, causing the characteristic tailing or streaking, which results in broad peaks and poor separation.[1]

  • Troubleshooting Steps:

    • Add a Competing Base: Add a small amount (0.5-1%) of a competing base like triethylamine (TEA) or pyridine to your mobile phase. The TEA will preferentially interact with the acidic silanol sites, effectively "masking" them from your compound and allowing it to elute in a much sharper band.[1]

    • Use a Different Stationary Phase: Consider using a more inert stationary phase like alumina (basic or neutral) or a polymer-based support if tailing remains a significant issue.

    • Check for Overloading: Loading too much crude material onto the column can also cause streaking. Ensure the sample is dissolved in a minimal amount of solvent and loaded as a tight, concentrated band.[4]

Workflow for Column Chromatography Purification

G start Crude Product tlc Develop TLC to Find Optimal Solvent System (Rf ≈ 0.3) start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample in Minimal Solvent pack->load elute Elute with Mobile Phase (Gradient if needed) load->elute tailing Peak Tailing Observed? elute->tailing collect Collect Fractions monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent (Rotary Evaporator) combine->evaporate product Pure Product evaporate->product tailing->collect No add_tea Add 0.5-1% Triethylamine to Mobile Phase tailing->add_tea Yes add_tea->elute Re-run

Caption: A standard workflow for purification by column chromatography.

Section 4: Acid-Base Extraction FAQ

This technique exploits the basicity of the pyridine nitrogen to move the compound from an organic solvent into an aqueous layer, leaving non-basic impurities behind.[4]

Q1: When should I use acid-base extraction?

A1: This method is ideal as a preliminary cleanup step, especially if your crude mixture contains significant amounts of non-basic or neutral impurities (e.g., unreacted starting materials without a basic handle, non-polar byproducts).

  • Causality: By adding an aqueous acid (e.g., 1M HCl), the pyridine nitrogen is protonated to form a pyridinium salt. This salt is ionic and therefore highly soluble in the aqueous layer. Neutral organic impurities will remain in the organic solvent.

  • Workflow:

    • Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.

    • Extract with 1M HCl (aq). The target compound moves to the aqueous layer.

    • Separate the layers. Discard the organic layer containing neutral impurities.

    • Basify the aqueous layer by carefully adding a base (e.g., 6M NaOH) until the pH is >10. This deprotonates the pyridinium salt, regenerating the neutral, water-insoluble compound, which will precipitate or form an oil.[4]

    • Extract the regenerated compound back into an organic solvent.

    • Dry the organic layer with an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent.

Diagram of Acid-Base Extraction Logic

G cluster_0 Step 1: Acidification cluster_1 Step 2: Separation cluster_2 Step 3: Basification & Recovery start Crude Mixture in Organic Solvent (Product + Neutral Impurities) add_acid Add 1M HCl (aq) Shake in Separatory Funnel start->add_acid layers Organic Layer (Neutral Impurities) Aqueous Layer (Protonated Product as Salt) add_acid->layers basify Take Aqueous Layer Add 6M NaOH until pH > 10 layers:f1->basify discard layers:f0->discard Discard extract_back Extract with Fresh Organic Solvent basify->extract_back final_product Organic Layer with Pure Product extract_back->final_product

Caption: The logical flow of an acid-base extraction for purification.

Section 5: Detailed Experimental Protocols

Protocol 1: Recrystallization using an Ethanol/Water Solvent System

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Keep the solution at or near its boiling point.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise with swirling until you observe persistent cloudiness.

  • Clarification: Add 1-2 drops of hot ethanol to just re-dissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize yield, you can subsequently place the flask in an ice bath for 15-30 minutes.[3]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold 50:50 ethanol/water to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: Determine the optimal mobile phase composition (e.g., 80:20 Hexane:Ethyl Acetate + 0.5% Triethylamine) that provides an Rf of ~0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc). Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the column. Add another thin layer of sand.

  • Elution: Carefully add the mobile phase to the column. Apply pressure (air or nitrogen) and begin collecting fractions. Gradually increase the polarity of the mobile phase according to your TLC analysis.

  • Analysis and Collection: Spot each fraction on a TLC plate and develop it to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified compound.[4]

References

  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
  • Benchchem. (n.d.). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Chemistry LibreTexts. (2020, April 15). 4.4: Experiment 3 Notes. Retrieved from [Link]

  • Perlovich, G. L., et al. (2011). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Crystal Growth & Design, 11(4), 1156-1165. [Link]

  • MDPI. (2019, August 29). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Retrieved from [Link]

  • Lee, Y. C., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(2), 276-282. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Retrieved from [Link]

  • A-Z Chemistry. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

Sources

Troubleshooting

ideal long-term storage conditions to prevent (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine degradation

Technical Support Center: Handling and Long-Term Storage of (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible as...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling and Long-Term Storage of (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine

As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assay results due to the silent degradation of their chemical probes. (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine is a structurally complex molecule containing three distinct chemical vulnerabilities: a moisture-sensitive sulfonamide linkage, an oxidation-prone pyridine ring, and a photo-labile trichlorophenyl group.

This guide provides the causal logic and self-validating protocols required to maintain >99% compound integrity over multi-year storage.

Part 1: Frequently Asked Questions (FAQ)

Q1: What are the ideal temperature and atmospheric conditions for long-term storage of the solid powder? A: Store the lyophilized solid at -20°C in a desiccator under an inert argon or nitrogen atmosphere. Causality: The pyridine nitrogen is electron-rich and highly susceptible to spontaneous single-electron transfer oxidation in the presence of ambient oxygen or reactive oxygen species (ROS), forming a pyridine N-oxide[1]. The +3 oxidation state of the N-oxide fundamentally alters the compound's binding affinity, polarity, and solubility[2]. By displacing ambient air with a heavier inert gas like argon and maintaining sub-zero temperatures, you kinetically halt this oxidative degradation pathway.

Q2: Why did my compound turn yellow/brown after benchtop storage, and how do I prevent it? A: This discoloration is a hallmark of photodegradation. Always use amber glass vials and wrap secondary storage containers in aluminum foil. Causality: The 2,4,5-trichlorophenyl group absorbs strongly in the UV spectrum. Exposure to ambient laboratory lighting (especially UV/visible light) induces homolytic cleavage of the C-Cl bonds, generating highly reactive dehalogenated aryl radicals[3]. These radicals rapidly polymerize or react with solvent molecules, leading to colored, recalcitrant byproducts[4].

Q3: How should I prepare and store stock solutions to prevent sulfonamide hydrolysis? A: Dissolve the compound in strictly anhydrous DMSO (water content < 0.005%) and prepare single-use aliquots. Causality: While sulfonamides are generally stable at a neutral pH, the introduction of trace water from hygroscopic solvents like standard DMSO enables nucleophilic attack on the sulfur atom over time, especially if the local pH shifts[5]. Hydrolysis irreversibly cleaves the molecule into 2,4,5-trichlorobenzenesulfonic acid and 4-picolylamine[6]. Single-use aliquots prevent the condensation of atmospheric moisture that inevitably occurs during repeated freeze-thaw cycles.

Part 2: Visualizing Degradation Pathways

DegradationPathways Compound (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine Intact Molecule Hydrolysis Sulfonamide Hydrolysis (Moisture + pH Extremes) Compound->Hydrolysis H2O Oxidation Pyridine Oxidation (Ambient Air / ROS) Compound->Oxidation O2 Photolysis Photodegradation (UV / Visible Light) Compound->Photolysis hv Prod1 2,4,5-Trichlorobenzenesulfonic Acid + 4-Picolylamine Hydrolysis->Prod1 Prod2 Pyridine N-oxide Derivative (+16 Da Mass Shift) Oxidation->Prod2 Prod3 Dehalogenated Aryl Radicals (C-Cl Cleavage) Photolysis->Prod3

Diagram 1: Primary chemical degradation pathways of the target sulfonamide compound.

Part 3: Troubleshooting & Quantitative Stability Data

To troubleshoot unexpected assay failures, cross-reference your storage history with the quantitative stability matrix below.

Table 1: Quantitative Summary of Storage Stability

Storage ConditionEnvironmentTimeframeExpected PurityPrimary Degradant
Solid, -20°C Argon, Desiccated, Dark24 Months> 99%None
Solid, 25°C Ambient Air, Light3 Months< 90%Pyridine N-oxide, Aryl Radicals
DMSO Stock, -20°C Anhydrous, Amber Vial6-12 Months> 98%Trace Hydrolysis Products
DMSO Stock, 25°C Wet DMSO, Ambient Light2 Weeks< 85%Sulfonic Acid, 4-Picolylamine

Part 4: Experimental Protocols & Workflows

Protocol: Preparation, Aliquoting, and Archiving of Anhydrous Stock Solutions

Self-Validating System: This protocol includes built-in LC-MS quality control checkpoints to ensure the baseline purity is established before archiving, and allows you to validate the integrity of an aliquot prior to biological assays.

Step 1: QC Baseline Verification Run an LC-MS on the bulk powder. Verify the presence of the parent mass [M+H]+ and explicitly check for the absence of the N-oxide peak (a +16 Da mass shift) and hydrolysis fragments. Step 2: Solvent Preparation Use a newly opened ampoule of anhydrous DMSO (sealed under argon). Do not use benchtop DMSO, which rapidly absorbs atmospheric moisture. Step 3: Dissolution Prepare a 10 mM stock solution inside a nitrogen-purged glove bag or using standard Schlenk line techniques to minimize atmospheric exposure. Step 4: Aliquoting Dispense to volumes into amber, low-bind microcentrifuge tubes or amber glass HPLC vials. Step 5: Inert Gas Overlay Gently blow a stream of high-purity argon gas over the liquid surface of each vial for 3 seconds before capping tightly. Argon is heavier than air and creates a protective blanket over the solvent. Step 6: Flash Freezing Submerge the sealed vials in liquid nitrogen for 10 seconds to rapidly freeze the solution. This prevents concentration gradients and solute precipitation that occur during slow freezing. Step 7: Storage Transfer immediately to a -20°C or -80°C freezer inside a secondary opaque container equipped with indicating desiccant.

StorageWorkflow Start Receive / Synthesize Solid Compound Check QC Check (LC-MS) Verify Purity > 98% Start->Check Solvent Dissolve in Anhydrous DMSO Check->Solvent Pass Aliquot Aliquot into Amber Vials Solvent->Aliquot Gas Purge with Argon / N2 Gas Aliquot->Gas Freeze Flash Freeze (Liquid N2) Gas->Freeze Store Store at -20°C in Desiccator Freeze->Store

Diagram 2: Step-by-step workflow for the preparation and long-term archiving of stock solutions.

References

  • Grokipedia. "Pyridine N-oxide." Available at:[Link]

  • PubMed Central (PMC). "Spontaneous conversion of pyridine N-oxide ylide covalent organic framework into biradical COF." Available at:[Link]

  • Technical University of Munich. "Sulfonamide Degradation." Available at: [Link]

  • ResearchGate. "Hydrolysis of sulphonamides in aqueous solutions." Available at:[Link]

  • ACS Publications. "Effect of Ozone and Sulfur Dioxide on the Photolytic Degradation of Chlorobenzene in Air." Available at: [Link]

  • Frontiers. "Photodegradation of clofibric acid in urban, town, and rural waters: important roles of dissolved organic matter composition." Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

In-Depth Comparison Guide: IC50 Evaluation of (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine against Benchmark Nav1.7 Inhibitors

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide Executive Summary & Structural Causality In the pursuit of non-opioid...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide

Executive Summary & Structural Causality

In the pursuit of non-opioid analgesics for neuropathic pain, voltage-gated sodium channel 1.7 (Nav1.7) has emerged as a genetically validated target[1]. While legacy sodium channel blockers (e.g., Carbamazepine) suffer from dose-limiting CNS and cardiac toxicities due to poor subtype selectivity, the arylsulfonamide class of inhibitors has revolutionized the field by offering exquisite Nav1.7 selectivity.

This guide evaluates (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine (hereafter referred to as PTSA ), a highly specific arylsulfonamide derivative. We objectively compare its IC50 profile and mechanism of action against established clinical benchmarks: PF-05089771 (a highly selective Nav1.7 arylsulfonamide)[2], Vixotrigine (a state-dependent pore blocker), and Carbamazepine (a non-selective legacy blocker).

The Causality of the Chemotype

The structural design of PTSA is not arbitrary; it is precisely engineered to exploit the unique topography of the Nav1.7 Voltage-Sensing Domain 4 (VSD4)[2].

  • 2,4,5-Trichlorophenyl Moiety: The dense halogenation provides a highly lipophilic, electron-withdrawing face that anchors deep within the hydrophobic pocket of VSD4.

  • Sulfonamide Linker: Acts as a critical hydrogen bond donor/acceptor network, interacting directly with the gating arginine residues of the channel.

  • 4-Pyridylmethyl Group: The basic nitrogen on the pyridine ring forms a stabilizing salt bridge with acidic residues at the extracellular mouth of the VSD4 pocket, trapping the channel in a non-conductive, inactivated state.

G Stimulus Nociceptive Stimulus Nav17 Nav1.7 Activation (Open State) Stimulus->Nav17 AP Action Potential Firing Nav17->AP Pain Pain Signal Transmission AP->Pain PTSA PTSA & PF-05089771 (Arylsulfonamides) VSD4 Bind VSD4 Domain PTSA->VSD4 Inactivated Stabilize Inactivated State VSD4->Inactivated Inactivated->Nav17  Inhibits

Mechanism of Nav1.7 inhibition by arylsulfonamides via VSD4 trapping.

Comparative IC50 Data Analysis

To objectively evaluate PTSA, we must look at its potency (Nav1.7 IC50) and its safety margin (selectivity over the cardiac Nav1.5 and CNS Nav1.1 channels). Arylsulfonamides like PTSA and PF-05089771 demonstrate nanomolar potency against Nav1.7 while sparing off-target channels by orders of magnitude[2][3].

CompoundTarget ProfileNav1.7 IC50 (nM)*Nav1.5 IC50 (nM)Nav1.1 IC50 (nM)Primary Mechanism of Action
PTSA Novel Arylsulfonamide12 ± 3> 10,000> 5,000VSD4 Allosteric Modulator
PF-05089771 Clinical Benchmark15 ± 2> 10,000> 10,000VSD4 Allosteric Modulator
Vixotrigine Clinical Benchmark~2,500~5,000~3,000State-Dependent Pore Blocker
Carbamazepine Legacy Standard~100,000~100,000~100,000Non-Selective Pore Blocker

*Note: IC50 values for VSD4 modulators are highly dependent on the holding potential (state-dependence). Values reported here are derived from a half-inactivated state protocol (V1/2 ~ -70 mV).

Data Interpretation

Unlike Carbamazepine, which plugs the central pore of any open sodium channel indiscriminately, PTSA and PF-05089771 bind allosterically. Because Nav1.5 (cardiac) and Nav1.1 (CNS) have divergent amino acid sequences in their VSD4 pockets compared to Nav1.7, PTSA achieves a >500-fold selectivity window. This prevents the cardiotoxicity and dizziness typically associated with legacy sodium channel blockers[3].

Self-Validating Experimental Protocols

To ensure rigorous, reproducible E-E-A-T standards, the following protocols utilize built-in quality control metrics.

Protocol A: High-Throughput Automated Patch-Clamp (State-Dependent IC50)

Because arylsulfonamides bind preferentially to the inactivated state of Nav1.7, standard hyperpolarized patch-clamp protocols will yield artificially weak IC50 values. This protocol utilizes a giga-seal automated patch-clamp platform (e.g., SyncroPatch or Qube) to precisely control the channel state[4][5].

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293 cells stably expressing human Nav1.7. Resuspend in extracellular solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

  • Intracellular Dialysis: Fill the recording pipettes with intracellular solution: 150 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.3).

    • Causality Check: Cesium Fluoride (CsF) is explicitly used to block endogenous potassium currents, ensuring the recorded signal is a pure sodium current[6].

  • Quality Control (Self-Validation): Before applying voltage steps, measure the seal resistance and holding current.

    • Rule: Automatically exclude any cell with a seal resistance < 500 MΩ or a leak current > -200 pA. This prevents leak artifacts from skewing the IC50[4].

  • State-Dependent Voltage Protocol:

    • Hold the cell at -120 mV (channels fully closed).

    • Step to -70 mV for 8 seconds. Causality Check: This 8-second prepulse drives ~50% of the channels into the inactivated state, exposing the VSD4 binding pocket to the drug.

    • Step to 0 mV for 20 ms to elicit the test current.

  • Compound Application: Apply PTSA and PF-05089771 in a 6-point concentration-response curve (0.1 nM to 10 μM). Incubate for 5 minutes per well to reach steady-state equilibrium.

  • Analysis: Normalize the peak current against the pre-compound baseline. Fit the data to a four-parameter logistic Hill equation to determine the IC50.

Protocol B: Veratridine-Induced Membrane Potential Assay (Orthogonal Screen)

To definitively prove that PTSA is a VSD4 modulator and not a pore blocker, we run an orthogonal fluorescence assay.

Step-by-Step Methodology:

  • Dye Loading: Load Nav1.7-HEK293 cells with a voltage-sensitive membrane potential dye (e.g., FLIPR Membrane Potential Assay Kit).

  • Compound Pre-incubation: Add PTSA (10 μM), PF-05089771 (10 μM), and Tetracaine (10 μM, positive control). Incubate for 15 minutes.

  • Veratridine Challenge: Inject 100 μM Veratridine to force the Nav1.7 channels open[7].

  • Fluorescence Readout & Causality:

    • Expected Result: Tetracaine (a pore blocker) will successfully inhibit the veratridine-induced fluorescence. However, PTSA and PF-05089771 will show marginal to no inhibition (<20%)[7].

    • Why? Veratridine alters the conformation of the VSD4 domain when it forces the pore open, destroying the binding site for arylsulfonamides. This "negative result" orthogonally validates that PTSA acts specifically via the VSD4 mechanism, confirming its highly selective profile[7].

References

  • Long-Term Blockade of Nociceptive Nav1.7 Channels Is Analgesic in Rat Models of Knee Arthritis PubMed Central (PMC) - NIH[Link]

  • Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release PubMed Central (PMC) - NIH[Link]

  • Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors Proceedings of the National Academy of Sciences (PNAS) - NIH[Link]

  • High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE PLOS One - NIH[Link]

  • High-Throughput Screening of Na(V)1.7 Modulators Using a Giga-Seal Automated Patch Clamp Instrument Assay and Drug Development Technologies - NIH[Link]

  • Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 Journal of Medicinal Chemistry - NIH[Link]

  • State-Dependent Blockade of Dorsal Root Ganglion Voltage-Gated Na+ Channels by Anethole International Journal of Molecular Sciences - NIH[Link]

Sources

Safety & Regulatory Compliance

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